1-(2-Hydroxyphenyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one
1-(2-Hydroxyphenyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0809993
InChI:
InChI=1S/C21H23NO4/c1-25-21-9-7-16(14-17(21)15-22-10-12-26-13-11-22)6-8-20(24)18-4-2-3-5-19(18)23/h2-9,14,23H,10-13,15H2,1H3/b8-6+
SMILES:
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)CN3CCOCC3
Molecular Formula:
C21H23NO4
Molecular Weight:
353.4 g/mol
1-(2-Hydroxyphenyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one
CAS No.:
Cat. No.: VC0809993
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23NO4 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C21H23NO4/c1-25-21-9-7-16(14-17(21)15-22-10-12-26-13-11-22)6-8-20(24)18-4-2-3-5-19(18)23/h2-9,14,23H,10-13,15H2,1H3/b8-6+ |
| Standard InChI Key | FGCVVMXCLXQQCS-SOFGYWHQSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)CN3CCOCC3 |
| SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)CN3CCOCC3 |
| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)CN3CCOCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator